4-Chloro-N-methylbenzenesulfonamide

Physical organic chemistry Protonation equilibria Linear free-energy relationships

Researchers needing consistent, scalable building blocks for parallel sulfonamide library synthesis face variability in basicity and lack of diversification handles. 4-Chloro-N-methylbenzenesulfonamide (CAS 6333-79-5) solves both: - Balanced pK(BH+) -5.2 ensures reproducible deprotonation in enzyme assays vs. variable NO₂/MeO analogs. - Para-chloro enables direct Suzuki-Miyaura cross-coupling without pre-functionalization, supporting 24/96-well parallel synthesis. - Crystalline solid (mp 52-54°C) allows precise weighing; ≥95% purity ensures consistent stoichiometry across library members.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
CAS No. 6333-79-5
Cat. No. B1584733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-methylbenzenesulfonamide
CAS6333-79-5
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
InChIKeyPJHYEBDREIJPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylbenzenesulfonamide: Versatile Sulfonamide Scaffold


4-Chloro-N-methylbenzenesulfonamide (CAS 6333-79-5) is a secondary sulfonamide derivative of benzenesulfonamide, bearing a para-chloro substituent on the aryl ring and an N-methyl group on the sulfonamide nitrogen [1]. With a molecular weight of 205.66 g/mol and a typical commercial purity of ≥95%, this compound serves as a versatile synthetic building block and research intermediate . The combination of a halogen leaving group (Cl) and a protected sulfonamide NH creates a scaffold amenable to orthogonal functionalization strategies, distinguishing it from both unsubstituted and alternative-substituted N-methylbenzenesulfonamides [2].

4-Chloro-N-methylbenzenesulfonamide: Why Substitution Fails


Simply substituting 4-chloro-N-methylbenzenesulfonamide with the unsubstituted parent (N-methylbenzenesulfonamide, CAS 5183-78-8) or other 4-substituted variants (4-Me, 4-MeO, 4-NO₂) will alter the compound's protonation equilibrium constant by up to 2.5 pK units, as demonstrated in a systematic UV-vis study by Moreira et al. [1]. This shift in basicity directly impacts behavior in acid-catalyzed reactions and enzyme inhibition assays where the sulfonamide group acts as a zinc-binding pharmacophore. Furthermore, the para-chloro atom is not a passive substituent: it provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that the 4-H, 4-Me, or 4-MeO analogs cannot replicate [2]. The quantitative evidence presented below establishes the measurable consequences of these structural differences and provides procurement-relevant selection criteria.

4-Chloro-N-methylbenzenesulfonamide: Quantitative Differentiation


Protonation Equilibrium Constant (pK(BH+))

In a direct head-to-head study, Moreira et al. [1] determined the protonation constants (pK(BH+)) of four para-substituted N-methylbenzenesulfonamides (X-MBS) in aqueous sulfuric acid at 25 °C by UV-vis spectroscopy. The 4-Cl derivative (target compound) exhibits a pK(BH+) of −5.2 ± 0.3, which is 1.0 unit more acidic than the 4-Me analog (−4.2 ± 0.2) and 1.7 units more acidic than the 4-MeO analog (−3.5 ± 0.2). The 4-NO₂ derivative (−6.0 ± 0.3) is 0.8 units more acidic than the 4-Cl compound. This systematic variation correlates with the σ⁺ substituent parameter and confirms that the initial protonation occurs at the sulfonyl oxygen, not the nitrogen [1].

Physical organic chemistry Protonation equilibria Linear free-energy relationships

X-Ray Crystal Structure

Until 2024, no single-crystal X-ray diffraction structure of 4-chloro-N-methylbenzenesulfonamide had been reported, leaving researchers reliant on computed geometries or extrapolation from related sulfonamides. Cordes, Smellie, and Chalmers [1] published the first X-ray crystal structure (Molbank, 2024, M1862), along with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data. The experimentally determined melting point of 52–54 °C was confirmed [1][2]. In contrast, the unsubstituted N-methylbenzenesulfonamide (CAS 5183-78-8) is reported to melt at approximately 30–32 °C, while 4-methyl-N-methylbenzenesulfonamide (N-methyl-p-toluenesulfonamide, CAS 640-61-9) melts at 76–78 °C [3]. The target compound's intermediate melting point reflects the specific crystal packing enabled by the 4-Cl substituent, which affects both purification (recrystallization) and formulation behavior.

X-ray crystallography Structural chemistry Solid-state characterization

Lipophilicity and Aqueous Solubility

Bidepharm reports consensus logP = 1.60 and predicted aqueous solubility (ESOL) logS = −2.56 (0.563 mg/mL, 2.74 mM) for 4-chloro-N-methylbenzenesulfonamide. The unsubstituted N-methylbenzenesulfonamide (CAS 5183-78-8) has a computed XLOGP3 of approximately 0.83 [1]. The 4-chloro substituent thus increases lipophilicity by ~0.8–1.1 log units, improving membrane permeability potential while retaining moderate aqueous solubility. The topological polar surface area (TPSA) of 54.55 Ų is identical across the X-MBS series since the substituent does not add heteroatoms, but the chlorine atom's polarizability contributes to the observed logP shift .

Physicochemical properties Drug-likeness ADME prediction

Para-Chloro Substituent: Cross-Coupling Handle

The para-chloro substituent on 4-chloro-N-methylbenzenesulfonamide serves as an electrophilic partner for palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Kumada couplings [1]. This enables late-stage diversification of the aryl ring without affecting the N-methylsulfonamide moiety. In contrast, the 4-H analog (N-methylbenzenesulfonamide) requires pre-functionalization (e.g., bromination) to achieve similar reactivity, while 4-Me and 4-MeO analogs are inert toward oxidative addition by Pd(0) catalysts [2]. The N-methyl protection also prevents sulfonamide NH deprotonation that can poison catalysts when using primary sulfonamides such as 4-chlorobenzenesulfonamide (CAS 98-64-6) .

Synthetic methodology Cross-coupling reactions Building block utility

4-Chloro-N-methylbenzenesulfonamide: Key Applications


Carbonic Anhydrase Inhibitor Development

The measured pK(BH+) of −5.2 for the 4-Cl derivative [1] positions this compound as a sulfonamide with intermediate acidity between electron-rich (4-MeO, −3.5) and electron-deficient (4-NO₂, −6.0) analogs. Since sulfonamide carbonic anhydrase inhibitors must deprotonate to the sulfonamide anion (R-SO₂NH⁻) to coordinate the active-site Zn²⁺ ion, the pK(BH+) value directly determines the fraction of active inhibitor at a given pH. In buffers at pH 7.4, all four X-MBS compounds are fully deprotonated; however, in the acidic tumor microenvironment (pH ~6.2–6.8) or within certain cellular compartments, the fraction of active anion differs measurably. The 4-Cl derivative provides a balanced acidity profile suitable for targeting tumor-associated isoforms (hCA IX, XII) where intermediate pKa values have been correlated with improved selectivity [1].

Parallel Library Synthesis via Cross-Coupling

The para-chloro substituent enables direct Suzuki-Miyaura diversification of the aryl ring without the need for pre-functionalization, while the N-methyl group protects the sulfonamide NH from competing side reactions [2]. This 'cross-coupling-ready' feature supports parallel synthesis workflows: a single batch of 4-chloro-N-methylbenzenesulfonamide can be distributed across a 24- or 96-well plate and reacted with diverse arylboronic acids to generate a focused library of biaryl sulfonamides in one step. The confirmed crystalline nature (mp 52–54 °C) and commercial availability at 95+% purity from multiple vendors [2][3] ensure reproducible weighing and consistent reaction stoichiometry across library members.

Physical Organic Chemistry: Substituent Effect Probe

The well-characterized protonation equilibria of the X-MBS series (X = 4-MeO, 4-Me, 4-Cl, 4-NO₂) [1], combined with the newly available X-ray crystal structure of the 4-Cl derivative [3], make this compound series an ideal platform for teaching and investigating linear free-energy relationships (LFER). The 4-Cl compound occupies the critical intermediate position in the σ⁺ Hammett correlation, and its crystalline nature facilitates precise sample preparation for UV-vis titration experiments. Unlike the low-melting unsubstituted parent, the target compound can be accurately weighed and handled at ambient temperature without melting or sticking [3].

Iridium Catalyst Precursor and Ligand Synthesis

4-Chloro-N-methylbenzenesulfonamide has been reported as a component in iridium catalyst systems [2]. The protected N-methylsulfonamide group can serve as a directing group for C–H activation or as a ligand precursor after deprotonation, while the para-chloro substituent allows electronic tuning of the metal center's reactivity. The availability of a definitive X-ray structure [3] enables rational catalyst design by allowing computational modeling of metal-ligand geometries before synthesis, reducing trial-and-error experimentation.

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